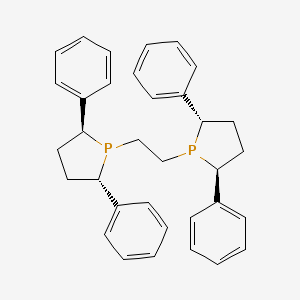

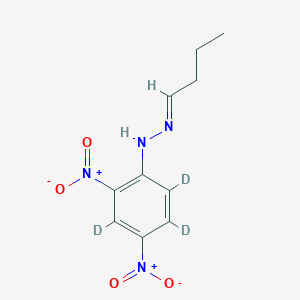

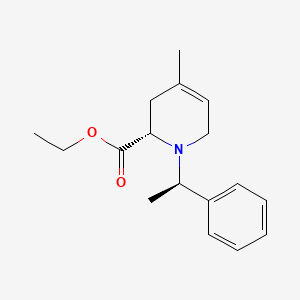

![molecular formula C20H19ClN2O B1147641 N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B1147641.png)

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-(-)-N-Desmethyl-PK 11195 est un composé chimique connu pour son rôle de précurseur dans la synthèse de radioligands utilisés dans les études de tomographie par émission de positons (TEP). Il est particulièrement important dans l'étude des récepteurs périphériques aux benzodiazépines, qui sont impliqués dans divers processus biologiques, notamment l'inflammation et la neurodégénérescence .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de (R)-(-)-N-Desmethyl-PK 11195 implique plusieurs étapes, à partir de produits de départ disponibles dans le commerce. Les étapes clés comprennent :

Formation du noyau isoquinoléine : Ceci est généralement réalisé par une réaction de Pictet-Spengler, où un aldéhyde réagit avec une amine pour former le cycle isoquinoléine.

Introduction du groupe chlorophényle : Cette étape implique l'utilisation d'un dérivé chlorophényle, qui est introduit par une réaction de substitution nucléophile.

N-Desméthylation : L'étape finale implique l'élimination d'un groupe méthyle de l'atome d'azote, ce qui peut être réalisé en utilisant divers agents de déméthylation.

Méthodes de production industrielle

La production industrielle de (R)-(-)-N-Desmethyl-PK 11195 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu et de systèmes de synthèse automatisés pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

(R)-(-)-N-Desmethyl-PK 11195 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogènes en présence d'une base.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de (R)-(-)-N-Desmethyl-PK 11195 peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut donner des amines .

Applications de recherche scientifique

(R)-(-)-N-Desmethyl-PK 11195 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse de radioligands pour les études TEP.

Biologie : Utilisé pour étudier le rôle des récepteurs périphériques aux benzodiazépines dans divers processus biologiques.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans les maladies neurodégénératives et l'inflammation.

Industrie : Utilisé dans la production de radioligands pour l'imagerie diagnostique

Mécanisme d'action

(R)-(-)-N-Desmethyl-PK 11195 exerce ses effets en se liant aux récepteurs périphériques aux benzodiazépines. Ces récepteurs sont impliqués dans divers processus cellulaires, notamment la régulation de la fonction mitochondriale et la production d'espèces réactives de l'oxygène. En se liant à ces récepteurs, (R)-(-)-N-Desmethyl-PK 11195 peut moduler ces processus, conduisant à ses effets biologiques observés .

Applications De Recherche Scientifique

®-(-)-N-Desmethyl-PK 11195 has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of radioligands for PET studies.

Biology: Used to study the role of peripheral benzodiazepine receptors in various biological processes.

Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and inflammation.

Industry: Used in the production of radioligands for diagnostic imaging

Mécanisme D'action

®-(-)-N-Desmethyl-PK 11195 exerts its effects by binding to peripheral benzodiazepine receptors. These receptors are involved in various cellular processes, including the regulation of mitochondrial function and the production of reactive oxygen species. By binding to these receptors, ®-(-)-N-Desmethyl-PK 11195 can modulate these processes, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

PK 11195 : Le composé parent dont est dérivé (R)-(-)-N-Desmethyl-PK 11195.

(R)-(-)-PK 11195 : Un autre dérivé ayant une activité biologique similaire.

Unicité

(R)-(-)-N-Desmethyl-PK 11195 est unique en raison de sa haute spécificité et affinité pour les récepteurs périphériques aux benzodiazépines. Cela en fait un précurseur idéal pour la synthèse de radioligands utilisés dans les études TEP, fournissant des informations précieuses sur le rôle de ces récepteurs dans diverses maladies .

Propriétés

IUPAC Name |

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSIYNJKCPZOFQ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.